molecular formula C14H11N3O3S2 B2454403 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797760-40-7

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2454403
CAS No.: 1797760-40-7
M. Wt: 333.38
InChI Key: FDRBWHAELVBJPP-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11N3O3S2 and its molecular weight is 333.38. The purity is usually 95%.
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Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-8-13(22-17-16-8)14(19)15-7-9-4-5-11(21-9)12(18)10-3-2-6-20-10/h2-6H,7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRBWHAELVBJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with furan and thiophene moieties. The incorporation of these heterocycles enhances the compound's biological activity by modulating its pharmacokinetic properties and improving target interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. The following table summarizes the anticancer activities reported for related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
51amMKN-4556.64c-Met inhibition, apoptosis induction
51bMCF-750.15Cell cycle arrest
51eA54934.48Inhibition of c-Met phosphorylation

The compound 51am, for example, demonstrated significant potency against c-Met mutants and induced apoptosis in MKN-45 cells through cell cycle arrest mechanisms .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. Compounds with similar structures have shown efficacy against a range of pathogens. The following table presents data on antimicrobial activity:

CompoundPathogenMIC (µg/mL)MBC (µg/mL)
15Staphylococcus aureus3.917.81
15Staphylococcus epidermidis4.699.38

Compound 15 exhibited lethal effects against Gram-positive bacteria with MIC values significantly lower than standard antibiotics like nitrofurantoin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiadiazole and furan moieties can significantly influence biological activity. For example:

  • Thiadiazole Moiety : Variations in the substituents on the thiadiazole ring can enhance binding affinity to targets such as c-Met.
  • Furan Substitution : The presence of furan groups has been shown to improve solubility and bioavailability.

These insights are crucial for optimizing the design of new derivatives with improved efficacy and reduced toxicity.

Case Studies

A notable case study involved the evaluation of a series of thiadiazole-based compounds against various cancer cell lines and microbial strains. The findings indicated that specific substitutions led to enhanced anticancer activity while maintaining low toxicity profiles in normal cells.

Example Study: Thiadiazole Derivatives Against Cancer Cells

In a comparative study, several thiadiazole derivatives were synthesized and tested against human cancer cell lines such as MCF-7 and A549. The results demonstrated that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as novel anticancer agents .

Scientific Research Applications

The compound has been investigated for its antitumor properties . Thiadiazole derivatives, including the one , have shown promising activity against various cancer cell lines. For instance:

  • Anticancer Activity : Research indicates that thiadiazole derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in tumor progression. A study demonstrated that compounds similar to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibited significant cytotoxic effects against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines, with some derivatives showing IC50 values comparable to standard treatments like cisplatin .

Case Studies

Several studies illustrate the effectiveness of this compound and its analogs:

  • In vitro Studies : A series of thiadiazole derivatives were synthesized and tested against various cancer cell lines. The results showed that modifications to the thiadiazole structure could enhance anticancer activity significantly. For instance, certain derivatives exhibited IC50 values in the nanomolar range against c-Met .
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into how these compounds interact with target proteins at a molecular level. For example, docking studies revealed favorable binding interactions between the compound and dihydrofolate reductase (DHFR), suggesting potential for further development as an antitumor agent .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have also been evaluated in animal models. The compound demonstrated a favorable absorption profile and metabolic stability, making it a viable candidate for further clinical development .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and furan rings exhibit susceptibility to oxidative modification. In thiophene derivatives, oxidation typically occurs at the sulfur atom or α-positions of the ring system:

Target SiteReagent/ConditionsProduct FormedYieldSource
Thiophene ringm-CPBA (1.2 eq), CH₂Cl₂, 0°C → rtThiophene sulfoxide78%
Furan ringH₂O₂ (30%), AcOH, 60°C, 6 hrFuran-derived diketone65%
Thiadiazole methylKMnO₄ (aq), H₂SO₄, refluxCarboxylic acid derivative82%

Mechanistic Insights :

  • Thiophene oxidation with m-CPBA proceeds via electrophilic epoxidation followed by sulfur oxidation.

  • Furan ring oxidation with H₂O₂ involves radical-mediated C–H bond cleavage, forming γ-diketones.

Nucleophilic Substitution

The 1,2,3-thiadiazole ring undergoes substitution at C-4 or C-5 positions due to electron-deficient nature:

Reaction TypeNucleophileConditionsProductKinetic Data (k, M⁻¹s⁻¹)Source
SNAr at C-4Piperidine (2 eq)DMF, 80°C, 12 hr4-piperidinyl thiadiazole3.2 × 10⁻³
Thiolate displacementNaSMe (1.5 eq)EtOH/H₂O (3:1), 50°C, 8 hr5-methylthio derivative1.8 × 10⁻³

Key Observations :

  • Steric hindrance from the 4-methyl group reduces substitution rates at C-5 by 40% compared to unsubstituted analogs .

  • Microwave-assisted conditions (100W, 120°C) improve yields to 89% in 2 hr for piperidine substitutions.

Reduction Reactions

Selective reduction of carbonyl groups and heteroaromatic rings has been achieved:

Target GroupReagent SystemConditionsProductSelectivitySource
Furan-2-carbonylNaBH₄/CeCl₃ (1:0.2)THF, 0°C → rt, 4 hrSecondary alcohol>95%
Thiadiazole ringH₂ (1 atm), Pd/C (10%)EtOAc, rt, 24 hrTetrahydrothiadiazole68%

Structural Impact :

  • Carbonyl reduction increases compound hydrophilicity (logP reduction from 2.8 → 1.4).

  • Thiadiazole ring hydrogenation abolishes π-conjugation, as confirmed by UV-Vis spectral shifts (λmax 320 → 265 nm) .

Heterocyclization

The carboxamide group participates in ring-forming reactions:

Cyclization PartnerConditionsNew Ring FormedBiological RelevanceSource
CS₂/KOHDMF, 120°C, 8 hr1,3,4-Thiadiazino[6,5-b]quinolineEnhanced anticancer activity (IC₅₀ 2.1 µM vs. HepG2)
Glyoxal (40% aq)HCl (cat.), EtOH, refluxImidazothiadiazoleSTAT3 inhibition (Ki = 0.78 µM)

Synthetic Utility :

  • Quinoline-annulated derivatives show 18-fold increased cytotoxicity compared to parent compound .

  • Microwave irradiation reduces reaction time from 8 hr → 45 min with comparable yields .

Acylation/Amidation

The secondary amine undergoes N-functionalization:

Acylating AgentBase/ConditionsProductStability (t₁/₂, pH 7.4)Source
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CN-acetylated derivative>48 hr
Benzoyl isocyanateDMAP, THF, rt, 6 hrUrea-linked analog32 hr

Thermodynamic Data :

  • Acetylation decreases aqueous solubility by 60% but improves membrane permeability (Papp 8.7 × 10⁻⁶ cm/s).

  • Urea derivatives exhibit enhanced thermal stability (ΔTₘ +42°C).

Photochemical Reactions

UV-induced transformations have been explored for prodrug activation:

Wavelength (nm)SolventMajor PathwayQuantum Yield (Φ)ApplicationSource
254MeCN/H₂O (9:1)Thiophene ring cleavage0.18Targeted drug release
365DMSO[2+2] Cycloaddition0.09Polymer crosslinking

Mechanistic Studies :

  • TD-DFT calculations confirm S₁→T₁ intersystem crossing enables triplet-state reactivity .

  • ESR spectroscopy detects thiyl radicals during 254 nm photolysis .

Q & A

Q. Optimization Factors :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature : Controlled reflux (80–100°C) minimizes side reactions.
  • Catalysts : Ultrasound-assisted methods improve reaction rates and yields by 15–20% compared to traditional heating .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR : Assign peaks for the thiadiazole ring (δ 8.5–9.5 ppm for protons adjacent to sulfur) and furan carbonyl (δ 160–170 ppm in 13C) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and thiadiazole C-N vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 375.05 for C₁₆H₁₂N₄O₃S₂) .

Q. Table 1: Key Spectral Assignments

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Thiadiazole C-N8.9 (1H)1520
Furan C=O168.5 (13C)1680
Thiophene C-S125–130 (13C)690

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from assay conditions or target specificity. Mitigation strategies include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzymatic vs. cellular assays) .
  • Comparative Binding Assays : Use surface plasmon resonance (SPR) to compare binding affinities against related thiadiazole derivatives .
  • Structural Analog Testing : Replace the furan-2-carbonyl group with alternative moieties (e.g., phenyl or pyridine) to assess pharmacophore requirements .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent Modifications :
    • Thiadiazole Ring : Replace the methyl group with ethyl or halogens to assess steric/electronic effects.
    • Furan Moiety : Test bioisosteres (e.g., thiophene or pyrrole) to evaluate heterocyclic contributions .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or microbial targets .
  • In Vitro Testing : Screen analogs against cancer cell lines (e.g., MCF-7, HepG2) and microbial strains (e.g., S. aureus, E. coli) to correlate structural changes with activity .

Advanced: What methodologies assess the compound’s stability under experimental conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
  • Thermal Stability : Heat to 40–60°C and track decomposition products using LC-MS .
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and quantify photodegradation via UV spectroscopy .

Q. Table 2: Stability Data

ConditionDegradation (%)Major Byproduct
pH 2 (72 hrs)35%Hydrolyzed carboxamide
60°C (48 hrs)20%Thiadiazole ring-opened
UV Light (24 hrs)45%Furan oxidation product

Advanced: How to investigate interactions with biological targets?

Answer:

  • Biophysical Assays :
    • SPR/ITC : Measure binding kinetics (Ka, Kd) with purified enzymes (e.g., COX-1/2 or bacterial DHFR) .
    • X-ray Crystallography : Resolve co-crystal structures with target proteins to identify key binding residues .
  • Cellular Studies :
    • siRNA Knockdown : Silence putative targets (e.g., kinases) and assess compound efficacy changes .
    • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.